molecular formula C12H15NO B182488 1-Phenylcyclopentanecarboxamide CAS No. 5296-89-9

1-Phenylcyclopentanecarboxamide

Cat. No. B182488
CAS RN: 5296-89-9
M. Wt: 189.25 g/mol
InChI Key: YVYGTOKASGORSO-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarboxamide is a chemical compound with the molecular formula C12H15NO . It is used in scientific research and has been mentioned in various scientific literature .


Molecular Structure Analysis

The molecular structure of 1-Phenylcyclopentanecarboxamide consists of a cyclopentane ring attached to a phenyl group and a carboxamide group . The cycloalkane rings in the compound can adopt noticeably different conformations .


Physical And Chemical Properties Analysis

1-Phenylcyclopentanecarboxamide has a molecular weight of 189.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .

Scientific Research Applications

  • Hydrogen Bonding Patterns : Lemmerer and Michael (2008) studied the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including 1-phenylcyclopentanecarboxamide. They observed different hydrogen bonding formations, such as dimers and infinite chains, influenced by the cycloalkane rings' conformations, indicating potential applications in crystal engineering and material science (Lemmerer & Michael, 2008).

  • Inhibitors in Medicinal Chemistry : Pu et al. (2020) described the discovery of potent and orally available inhibitors for Indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Although 1-phenylcyclopentanecarboxamide was not directly mentioned, its structural similarity to the studied compounds suggests its potential application in designing novel therapeutic agents (Pu et al., 2020).

  • Selective Sigma-1 Ligands : Valade et al. (2011) identified phenylcyclopropylcarboxamide compounds as novel, selective Sigma-1 ligands with excellent drug-like properties. These findings imply the possibility of 1-phenylcyclopentanecarboxamide being used in the development of cognitive enhancers (Valade et al., 2011).

  • Analytical Profiles in Forensic Science : De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, providing insights into analytical techniques that could be applicable for 1-phenylcyclopentanecarboxamide in forensic science (De Paoli et al., 2013).

  • Antitumor Activity : Iyengar et al. (1999) synthesized 2-cyanoaziridine-1-carboxamides with antitumor activity. Given the structural resemblance, 1-phenylcyclopentanecarboxamide could be explored for similar applications (Iyengar et al., 1999).

  • Sigma Receptor Ligands : Hudkins, Mailman, and DeHaven-Hudkins (1994) studied 1-phenylcyclopentanecarboxylates as sigma receptor ligands, indicating its potential in neuropsychopharmacology (Hudkins et al., 1994).

  • Sigma 1 Ligands for Drug Development : Calderon et al. (1994) researched carbetapentane analogs, including 1-phenylcyclopentanecarboxamide, for their potential as sigma 1 ligands in developing antitussive, anticonvulsant, and antiischemic agents (Calderon et al., 1994).

properties

IUPAC Name

1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGTOKASGORSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967430
Record name 1-Phenylcyclopentane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopentanecarboxamide

CAS RN

5296-89-9
Record name Cyclopentanecarboxamide, 1-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclopentane-1-carboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30967430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-Phenylcyclopentanecarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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